1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-(methylamino)pyrimidine-2,4-dione
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Overview
Description
1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-(methylamino)pyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a cyclopentyl ring, hydroxyl groups, and a pyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-(methylamino)pyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopentyl ring, introduction of hydroxyl groups, and construction of the pyrimidine core. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-(methylamino)pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the pyrimidine ring.
Substitution: Replacement of functional groups on the cyclopentyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-(methylamino)pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-(methylamino)pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, kinetics, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-amino-pyrimidine-2,4-dione
- 1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-(ethylamino)pyrimidine-2,4-dione
Uniqueness
1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-(methylamino)pyrimidine-2,4-dione stands out due to its specific substitution pattern and functional groups, which confer unique chemical and biological properties. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
83967-05-9 |
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Molecular Formula |
C11H17N3O4 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-(methylamino)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H17N3O4/c1-12-8-4-14(11(18)13-10(8)17)7-2-6(5-15)9(16)3-7/h4,6-7,9,12,15-16H,2-3,5H2,1H3,(H,13,17,18) |
InChI Key |
TXTMUCREBBBNPR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN(C(=O)NC1=O)C2CC(C(C2)O)CO |
Origin of Product |
United States |
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